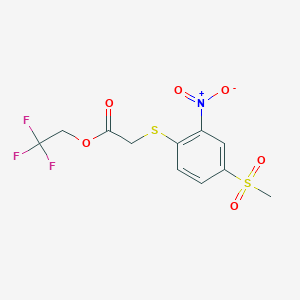

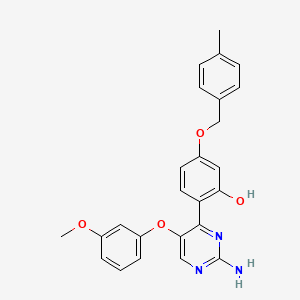

![molecular formula C21H16N2O4 B3006153 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 294668-74-9](/img/structure/B3006153.png)

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and reactions that can provide insights into the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives through a process that includes iodine-mediated cyclization. This key step is preceded by the coupling of 2-vinylbenzonitriles with magnesium enolates of tertiary amides and followed by N-acetylation . Another synthesis method involves the Pictet-Spengler reaction, which is used to prepare 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, followed by oxidation with silver(II) oxide in nitric acid . These methods highlight the complexity and creativity required in synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of multiple amide groups and aromatic systems. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a linearly extended conformation with significant interplanar angles between the amide groups . These angles and the presence of hydrogen bonding interactions are crucial in determining the three-dimensional structure and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving these compounds are likely to be influenced by the presence of amide groups and aromatic systems. The amide groups can participate in hydrogen bonding, which can affect the reactivity and interaction with other molecules. The aromatic systems can undergo various substitution reactions, which can be utilized to modify the chemical structure and introduce new functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of amide groups can confer a degree of polarity, which can influence solubility and interaction with biological molecules. The aromatic systems contribute to the stability of the compounds and can affect their electronic properties. The specific physical and chemical properties of "2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide" would need to be determined experimentally, but insights can be gained from the related structures discussed in the papers .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques : This compound has been synthesized and characterized in various studies. For instance, it has been obtained through one-step synthesis processes and characterized using techniques like HRMS, NMR, and X-ray diffraction analyses (Lu & He, 2012).

Biomedical Applications

- Fluorescence Resonance Energy Transfer (FRET) Probes : Derivatives of this compound have been used as FRET probes for the detection of ions like Cr3+ in living cells, demonstrating their potential in biological and medical imaging (Adhikari et al., 2019).

Chemical Properties and Reactions

- Fluorophore Studies : It has been used in the synthesis of novel fluorophores, with studies focusing on their fluorescence in various solvents and their potential applications in labelling and imaging techniques (Singh & Singh, 2007).

Material Science

- Supercritical Fluid Applications : The solubilities of derivatives of this compound in supercritical carbon dioxide have been measured, contributing to understanding its applications in material science and engineering (Hojjati et al., 2008).

Drug Synthesis

- Antitumor Activities : Certain derivatives have been synthesized and evaluated for their antitumor activities, showing promising results in inhibiting cell proliferation in vitro (Ambros et al., 1988).

Agriculture and Plant Science

- Plant Growth Regulating Activity : Some derivatives have shown significant effects on promoting seed germination and plant growth, indicating potential agricultural applications (Ju et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the NS5B polymerase . This enzyme plays a crucial role in the replication of certain viruses, making it a key target for antiviral therapies .

Mode of Action

The compound acts as an inhibitor of the NS5B polymerase . It binds to the non-nucleoside binding site Thumb Site II of the enzyme, as demonstrated by crystal structure studies and mutagenesis . This binding inhibits the enzyme’s activity, thereby disrupting viral replication .

Biochemical Pathways

The compound’s action on the NS5B polymerase affects the viral replication pathway . By inhibiting this enzyme, the compound prevents the virus from replicating its genetic material, thus halting the production of new virus particles .

Result of Action

The inhibition of the NS5B polymerase by this compound results in a reduction in viral replication . This can lead to a decrease in the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .

Propiedades

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-27-17-11-3-2-10-16(17)22-18(24)12-23-20(25)14-8-4-6-13-7-5-9-15(19(13)14)21(23)26/h2-11H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSXOHUZPPNQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

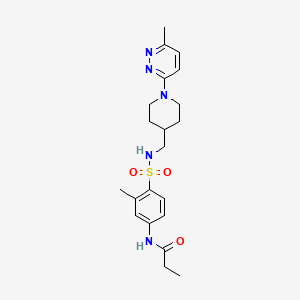

![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

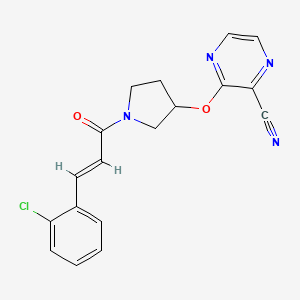

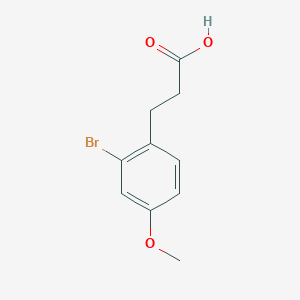

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)

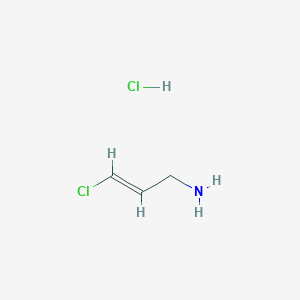

![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)